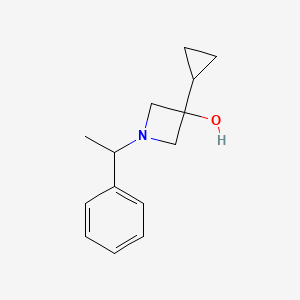
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile, also known as CHPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. CHPC belongs to the class of azetidine derivatives and is known to exhibit a unique mechanism of action that makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of neurotransmitter activity in the brain. These effects make 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile a promising candidate for further research in the fields of pharmacology and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile is its potent activity against certain types of cancer cells, which makes it a promising candidate for further research in the field of oncology. However, 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile also has some limitations when it comes to lab experiments, such as its low solubility in water and its relatively high toxicity in certain cell lines. These limitations need to be taken into account when designing experiments involving 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile. One possible direction is to investigate the use of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile as a treatment for other types of cancer, such as breast cancer and lung cancer. Another potential direction is to explore the use of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile as a treatment for other neurodegenerative diseases, such as Parkinson's and Huntington's. Additionally, further research is needed to fully understand the mechanism of action of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile and to identify any potential side effects or toxicity issues that may arise with its use.
Synthesemethoden
The synthesis of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile involves the reaction between 3-cyclopropyl-3-hydroxyazetidin-1-amine and 2-chloropyridine-4-carbonitrile in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid that can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile is in the field of pharmacology, where it has been shown to exhibit potent activity against certain types of cancer cells. 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's.
Eigenschaften
IUPAC Name |
4-(3-cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-6-10-5-11(3-4-14-10)15-7-12(16,8-15)9-1-2-9/h3-5,9,16H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQZDTFJXLUQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CN(C2)C3=CC(=NC=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[[2-(Aminomethyl)cyclohexyl]amino]phenyl]pyrrolidin-2-one](/img/structure/B7581741.png)
![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)
![4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide](/img/structure/B7581762.png)
![2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B7581764.png)
![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)


![3-bromo-N-[2-(3-hydroxy-3-methylazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7581797.png)

![2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B7581804.png)



